molecular formula C9H7N3O4 B11880633 Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate

Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate

Cat. No.: B11880633
M. Wt: 221.17 g/mol
InChI Key: YCCVKFVOTUBORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate is an organic compound with a complex structure that includes a cyano group, a nitro group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate typically involves the reaction of 2-cyano-2-(5-nitropyridin-2-yl)acetic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitrogen oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted nitriles or esters.

Scientific Research Applications

Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate
  • 2-(5-Nitro-2-pyridinyl)acetonitrile

Uniqueness

Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate is unique due to its specific ester functional group, which can influence its reactivity and solubility compared to similar compounds. This uniqueness can make it more suitable for certain applications in research and industry.

Properties

IUPAC Name

methyl 2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)7(4-10)8-3-2-6(5-11-8)12(14)15/h2-3,5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCVKFVOTUBORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C1C=CC(=CN1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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